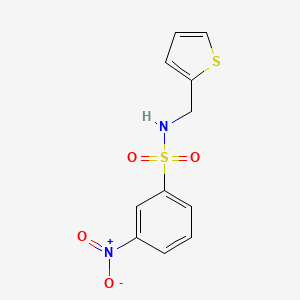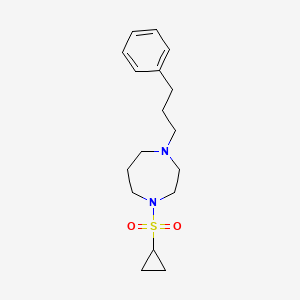
3-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 3-nitro-N-(2-thienylmethyl)- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzenesulfonamide core with a nitro group at the 3-position and a thienylmethyl group attached to the nitrogen atom. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 3-nitro-N-(2-thienylmethyl)- typically involves the following steps:
Nitration of Benzenesulfonamide: The initial step involves the nitration of benzenesulfonamide to introduce the nitro group at the 3-position. This is usually achieved by treating benzenesulfonamide with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Thienylmethylation: The next step involves the introduction of the thienylmethyl group. This can be achieved by reacting the nitrated benzenesulfonamide with a thienylmethyl halide (e.g., thienylmethyl chloride) in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of benzenesulfonamide, 3-nitro-N-(2-thienylmethyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in benzenesulfonamide, 3-nitro-N-(2-thienylmethyl)- can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. For example, the sulfonamide nitrogen can be alkylated or acylated using appropriate reagents.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures, which are of interest in medicinal chemistry.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Alkylated/Acylated Sulfonamides: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Benzenesulfonamide, 3-nitro-N-(2-thienylmethyl)- has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent.
Biological Studies: The compound is used to investigate the mechanisms of enzyme inhibition and the development of selective inhibitors for therapeutic targets.
Industrial Applications: It is employed in the synthesis of advanced materials and as a building block for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 3-nitro-N-(2-thienylmethyl)- involves the inhibition of specific enzymes. For instance, its inhibitory effect on carbonic anhydrase IX is due to the binding of the sulfonamide group to the zinc ion in the enzyme’s active site. This binding disrupts the enzyme’s function, leading to a decrease in tumor cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, N-(2-thienylmethyl)-: Lacks the nitro group but has similar structural features.
Benzenesulfonamide, 3-nitro-N-(phenylmethyl)-: Contains a phenylmethyl group instead of a thienylmethyl group.
Benzenesulfonamide, 3-nitro-N-(2-furanylmethyl)-: Contains a furanylmethyl group instead of a thienylmethyl group.
Uniqueness
The presence of both the nitro group and the thienylmethyl group in benzenesulfonamide, 3-nitro-N-(2-thienylmethyl)- imparts unique chemical and biological properties. The nitro group enhances its reactivity in reduction reactions, while the thienylmethyl group contributes to its specificity in enzyme inhibition.
Properties
CAS No. |
321721-61-3 |
|---|---|
Molecular Formula |
C11H10N2O4S2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
3-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H10N2O4S2/c14-13(15)9-3-1-5-11(7-9)19(16,17)12-8-10-4-2-6-18-10/h1-7,12H,8H2 |
InChI Key |
QMFGLHHLGKJZOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15121653.png)
![1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B15121658.png)
![8-bromo-4-{[(3-methoxyphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole](/img/structure/B15121661.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15121665.png)
![5-chloro-N-methyl-N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15121669.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B15121680.png)
![N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B15121691.png)
![N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B15121693.png)

![5-chloro-N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15121706.png)
![2-(4-chlorophenoxy)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-methylpropan-1-one](/img/structure/B15121712.png)
![1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B15121728.png)
![N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15121735.png)
![3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B15121737.png)
